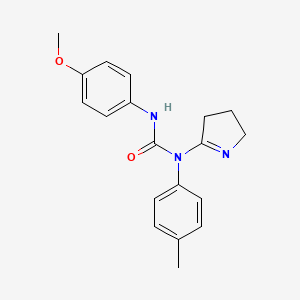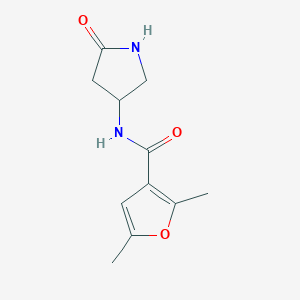![molecular formula C15H21N3O5 B6506337 2,4(1H,3H)-Pyrimidinedione, 1-[3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]non-2-yl)-3-oxopropyl]- CAS No. 1351632-55-7](/img/structure/B6506337.png)
2,4(1H,3H)-Pyrimidinedione, 1-[3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]non-2-yl)-3-oxopropyl]-
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-[3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[35]non-2-yl)-3-oxopropyl]- is a complex organic compound with a unique structure that includes a pyrimidinedione core and a spirocyclic nonane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-[3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]non-2-yl)-3-oxopropyl]- typically involves multi-step organic synthesis. One common approach is the reaction of barbituric acid derivatives with aldehydes and amines under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-[3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]non-2-yl)-3-oxopropyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinedione core, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted pyrimidinedione derivatives .
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-[3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]non-2-yl)-3-oxopropyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-[3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]non-2-yl)-3-oxopropyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione: Another pyrimidinedione derivative with similar structural features.
1,3-Dimethylbarbituric acid: A barbituric acid derivative with comparable reactivity and applications.
1,3-Dimethyluric acid: A purine derivative with structural similarities and potential biological activities.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-[3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]non-2-yl)-3-oxopropyl]- is unique due to its spirocyclic nonane moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-oxopropyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-14(2)22-9-15(10-23-14)7-18(8-15)12(20)4-6-17-5-3-11(19)16-13(17)21/h3,5H,4,6-10H2,1-2H3,(H,16,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEFFHRYTCVOPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CCN3C=CC(=O)NC3=O)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117082 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-[3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]non-2-yl)-3-oxopropyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351632-55-7 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-[3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]non-2-yl)-3-oxopropyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351632-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-[3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]non-2-yl)-3-oxopropyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506264.png)
![3-[(morpholin-4-yl)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide](/img/structure/B6506275.png)
![4-(4-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506280.png)
![4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506281.png)
![3-[(morpholin-4-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-thiazepane](/img/structure/B6506282.png)
![N-cyclopropyl-3-(4-fluorophenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6506294.png)


![N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B6506312.png)

![3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6506329.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6506340.png)
![N-(4-chlorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6506352.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6506353.png)
